WS-383 vs. NAcM-OPT: Superior Potency for the DCN1-UBC12 Interaction
WS-383 demonstrates a 7.2-fold higher potency for inhibiting the DCN1-UBC12 protein-protein interaction compared to the orally bioavailable DCN1 inhibitor NAcM-OPT. In the same cell-free TR-FRET assay format, WS-383 exhibits an IC50 of 11 nM, while NAcM-OPT has a reported IC50 of 79 nM [1]. This difference is critical for achieving robust target engagement at lower compound concentrations.
| Evidence Dimension | Inhibition of DCN1-UBC12 interaction |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | NAcM-OPT: IC50 = 79 nM |
| Quantified Difference | WS-383 is 7.2-fold more potent |
| Conditions | Cell-free TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay |
Why This Matters
This higher potency enables more effective and reliable inhibition of the DCN1-UBC12 axis in cellular and in vivo models at lower, potentially less cytotoxic, concentrations.
- [1] Wang S, et al. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5‑a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. J Med Chem. 2019 Mar 14;62(5):2772-2797. View Source
